molecular formula C19H15N3O3S2 B2739323 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-14-0

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2739323
CAS No.: 897617-14-0
M. Wt: 397.47
InChI Key: ZRWXFDFFOYXGGV-VZCXRCSSSA-N
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Description

This compound is a synthetic benzothiazole derivative characterized by a fused thiazole-imine backbone and an acetate ester moiety. Its structure incorporates two benzo[d]thiazole rings linked via an imino group, with a methyl substituent at the 6-position of one ring and a methyl ester at the acetoxy group. Such structural features are common in bioactive molecules, particularly those targeting enzymatic pathways or cellular signaling processes .

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-11-3-6-14-16(7-11)27-19(22(14)9-17(23)25-2)21-18(24)12-4-5-13-15(8-12)26-10-20-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWXFDFFOYXGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N2O4S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This structure features a benzo[d]thiazole core, which is pivotal for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of H+/K+ ATPase, a target relevant in gastric acid secretion and ulcer treatment. Its IC50 values indicate strong inhibitory activity compared to standard drugs like omeprazole .
  • Anti-inflammatory Effects : Research indicates that derivatives of benzo[d]thiazole exhibit significant anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
H+/K+ ATPase InhibitionIC50 values lower than omeprazole
Anti-inflammatorySignificant reduction in inflammatory markers
AnticancerInhibition of growth in various cancer cell lines

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various benzo[d]thiazole derivatives, including our compound. The results demonstrated a marked decrease in pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
  • Anticancer Research : In a series of experiments involving HCT-116 colorectal cancer cells, this compound exhibited a moderate cytotoxic effect with an IC50 value indicating significant potential for further development as an anticancer agent .

Scientific Research Applications

Structure and Characteristics

The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety and a methyl acetate group. Its molecular formula is C18H18N4O3S2C_{18}H_{18}N_4O_3S^2, with a molecular weight of 394.49 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediate Compounds : Initial intermediates such as benzo[d]thiazole derivatives are synthesized through reactions involving 2-aminothiophenol and suitable aldehydes.
  • Coupling Reaction : The final product is formed by coupling the aforementioned intermediates in the presence of bases, optimizing conditions for yield and purity.

The synthesis can be achieved through various methods, including traditional batch processes and modern continuous flow techniques to enhance efficiency and scalability.

Chemistry

In the realm of chemistry, (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate serves as a versatile building block for synthesizing more complex molecules. Its unique chemical properties allow it to participate in various reactions such as oxidation, reduction, and substitution, making it valuable for developing new materials and compounds.

Biology

Biologically, this compound has been evaluated for its potential as a probe in enzyme interactions and protein-ligand binding studies. Its structural features enable it to interact with specific biological targets, facilitating the investigation of various cellular mechanisms.

Case Study Example : A study highlighted its use in evaluating anti-tumor activity against human cancer cell lines (A431 and A549). The compound demonstrated significant effects on cell proliferation and apoptosis, suggesting its potential as an anticancer agent .

Medicine

In medicinal chemistry, this compound shows promise as a therapeutic agent. Its ability to modulate specific molecular targets may lead to the development of new drugs for treating conditions such as cancer and inflammatory diseases.

Research Insights :

  • Anti-inflammatory Activity : Studies have indicated that derivatives of benzothiazole exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines .
  • Anticancer Potential : The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including agrochemicals and intermediates in high-value products.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes saponification under basic conditions to form carboxylic acid derivatives. Acidic hydrolysis of the imine bond (C=N) can yield primary amines or carbonyl compounds.

Reaction TypeConditionsProductsYieldSource
Ester hydrolysis1M NaOH, ethanol, reflux2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3-yl)acetic acid85%
Imine hydrolysis2M HCl, H₂O, 60°CBenzo[d]thiazole-6-carboxylic acid + 2-amino-6-methylbenzo[d]thiazole72%

Nucleophilic Substitutions

The electron-deficient benzothiazole rings facilitate electrophilic aromatic substitution (EAS) at specific positions:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the C5 position of the benzothiazole ring due to steric and electronic effects from the methyl substituent .

Sulfonation

Fuming H₂SO₄ produces sulfonic acid derivatives, with regioselectivity influenced by the electron-withdrawing imine group .

Condensation Reactions

The imine group participates in Schiff base formation with primary amines. For example:

AmineConditionsProductApplicationSource
AnilineEtOH, Δ, 12hN-phenyl derivativeAntimicrobial agent precursor
EthylenediamineDMF, K₂CO₃, 80°CMacrocyclic ligand for metal coordinationCatalysis studies

Reduction of Imine Bond

NaBH₄ in methanol reduces the C=N bond to a C-N single bond, generating a secondary amine:
C=NNaBH4CH2NH\text{C=N} \xrightarrow{\text{NaBH}_4} \text{CH}_2\text{NH}

Oxidation of Thiazole Ring

H₂O₂/Fe³⁰⁺ oxidizes the sulfur atom in the benzothiazole ring to a sulfoxide or sulfone, altering electronic properties .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Z→E isomerization of the imine group, confirmed by ^1H NMR peak splitting . This property is exploitable in photo-switchable materials.

Metal Coordination

The compound acts as a bidentate ligand, coordinating via:

  • Thiazole nitrogen

  • Carbonyl oxygen

Metal SaltComplex StructureStability Constant (log K)Source
Cu(II) chlorideOctahedral geometry8.2 ± 0.3
Pd(II) acetateSquare-planar10.1 ± 0.5

Thermal Decomposition

TGA analysis shows three-stage decomposition:

  • 150–200°C : Loss of methyl acetate (mass loss: 18.3%)

  • 250–300°C : Benzothiazole ring breakdown

  • >400°C : Carbonization

Mechanistic Insights from Structural Analogs

  • Steric effects : The 6-methyl group hinders electrophilic attack at C7 (ortho position) .

  • Electronic effects : The electron-withdrawing carbonyl imine group deactivates the adjacent benzothiazole ring, directing EAS to meta positions .

This comprehensive reactivity profile enables tailored modifications for applications in medicinal chemistry (e.g., prodrug design) and materials science (e.g., coordination polymers). Experimental validation of these pathways is recommended using spectroscopic monitoring (e.g., in situ FTIR) and DFT calculations to confirm transition states.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include thiazole-containing molecules with aromatic or ester functionalities. Key comparisons are summarized below:

Compound Name Molecular Formula Key Functional Groups Melting Point Notable Features
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate C₂₀H₁₆N₄O₃S₂ Benzo[d]thiazole, imine, acetate ester Not reported Dual thiazole rings; ester group enhances solubility
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S Thiazole, benzoic acid 139.5–140°C Simpler structure; carboxylic acid may limit cell permeability
Thiazol-5-ylmethyl carbamate derivatives Varies Thiazole, carbamate, hydroperoxide substituents Not reported Carbamate linkage; hydroperoxide groups suggest oxidative reactivity

Key Observations :

  • The target compound’s dual thiazole-imine system distinguishes it from simpler analogs like 2-(2-methylthiazolyl)benzoic acid, which lacks the fused heterocyclic complexity .
  • Unlike carbamate derivatives in , the acetate ester in the target compound may confer different metabolic stability or hydrolysis profiles .

Bioactivity and Mechanism of Action

While explicit bioactivity data for the target compound is unavailable in the evidence, insights can be inferred from related compounds:

  • Thiazole-based pharmaceuticals: Thiazole rings are known to interact with enzymes (e.g., kinases) or DNA, as seen in ferroptosis-inducing compounds ().
  • Natural vs. synthetic analogs : Natural thiazoles (e.g., plant essential oils) often exhibit broad-spectrum bioactivity but with lower specificity. Synthetic derivatives like the target compound may offer tailored mechanisms, such as selective induction of apoptosis or ferroptosis in cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step procedures:

  • Step 1: Preparation of 6-methylbenzo[d]thiazol-2-amine via cyclization of 4-substituted anilines with sodium thiocyanate in bromine/glacial acetic acid .
  • Step 2: Conversion to 2-hydrazinyl-6-methylbenzo[d]thiazole by refluxing with hydrazine hydrate in ethylene glycol (78–81% yield) .
  • Step 3: Formation of the hydrazone intermediate by reacting with a carbonyl-containing compound (e.g., 2-acyl-indene-1,3-diones) in methanol with glacial acetic acid .
  • Final Step: Cyclization under reflux in glacial acetic acid to yield the target compound, confirmed via TLC and NMR .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

  • TLC (Thin-Layer Chromatography): Used to monitor reaction progress (e.g., EtOAc/Hexane 50:50 v/v) .
  • 1H NMR: Essential for verifying substituent positions and hydrazone/imino bond formation. For example, δ 9.01 (bs, -NH) and δ 2.51 (s, -CH3) in DMSO-d6 .
  • Recrystallization: Ethyl acetate-ethanol or chloroform improves purity .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

  • Temperature Control: Reflux in n-butanol (10–12 hours) for cyclization minimizes decomposition .
  • Catalytic Additives: Glacial acetic acid (4–5 drops) accelerates hydrazone formation .
  • Solvent Selection: Ethylene glycol enhances hydrazine reactivity due to high boiling point and polarity .
  • Statistical Optimization: Design of Experiments (DoE) can model variables (e.g., time, temperature) for yield maximization, as demonstrated in flow-chemistry protocols .

Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Drying Agents: Use anhydrous K₂CO₃ during benzylation reactions to absorb moisture .
  • Inert Atmosphere: Conduct reactions under nitrogen for moisture-sensitive steps (e.g., hydrazine reactions) .
  • Rapid Workup: Immediate filtration and recrystallization prevent intermediate degradation .

Advanced: How can researchers address low yields in the final cyclization step?

  • Extended Reflux: Prolonged heating (7–9 hours) ensures complete cyclization, monitored via TLC .
  • Side Product Analysis: Use LC-MS to identify byproducts (e.g., unreacted hydrazones) and adjust stoichiometry .
  • Catalyst Screening: Explore Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate ring closure .

Advanced: How does structural modification of the benzo[d]thiazole core influence biological activity?

  • Substituent Effects: Adding electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl ring enhances antimicrobial activity, as seen in analogs .
  • Thiazole Ring Rigidity: The Z-configuration of the imino group is critical for binding to biological targets (e.g., MAO inhibitors) .
  • Comparative SAR Studies: Ethyl ester analogs show reduced bioavailability compared to methyl esters due to steric hindrance .

Advanced: What methodologies resolve contradictions in synthetic protocols across literature sources?

  • Cross-Validation: Replicate methods from independent studies (e.g., hydrazine hydrochloride vs. hydrate) to assess reproducibility .
  • Kinetic Studies: Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters .
  • Meta-Analysis: Use computational tools (e.g., density functional theory) to predict feasibility of conflicting pathways .

Advanced: How can flow-chemistry techniques enhance scalability and safety for this compound?

  • Continuous Flow Systems: Improve heat/mass transfer, reducing reaction time and hazardous intermediate accumulation .
  • In-Line Analytics: Integrate IR or UV sensors for real-time monitoring of imino bond formation .
  • Safety: Minimize exposure to toxic reagents (e.g., hydrazine) via closed-system processing .

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